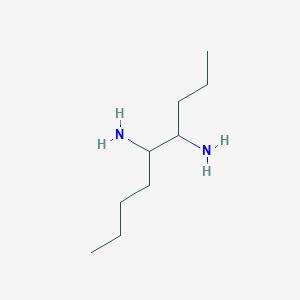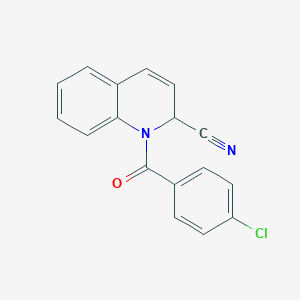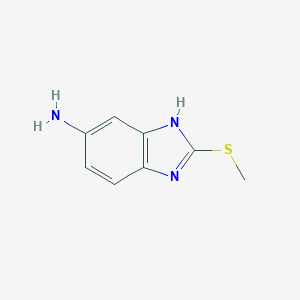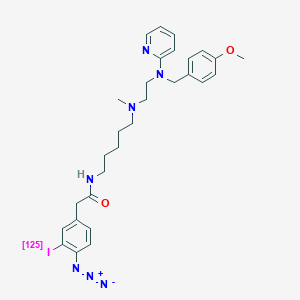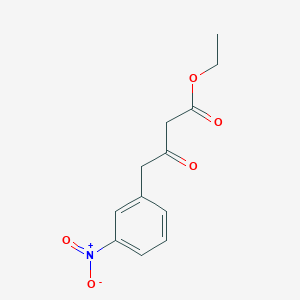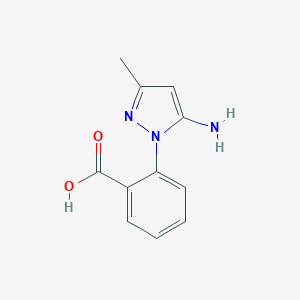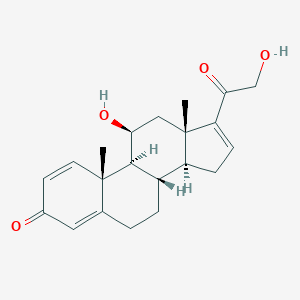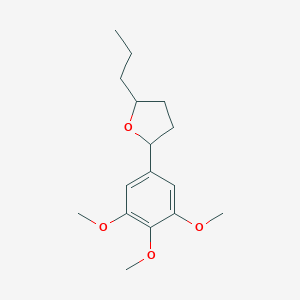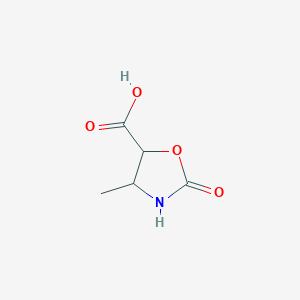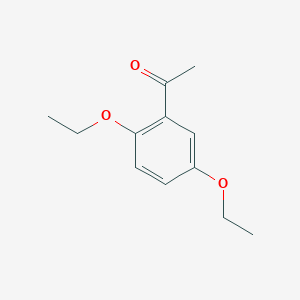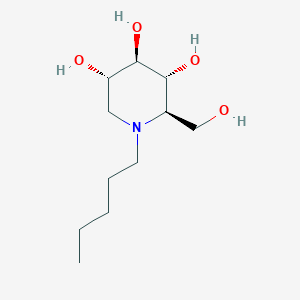
Pentyldnm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyldimethylamine (PentylDMA) is a synthetic compound that belongs to the class of tertiary amines. It is a derivative of dimethylamine and is structurally similar to other amine compounds such as DMAA (1,3-dimethylamylamine) and DMHA (2-amino-6-methylheptane). PentylDMA has gained attention in the scientific community due to its potential use as a research tool for studying various biochemical and physiological processes.
Wirkmechanismus
Pentyldnm is believed to exert its effects by acting as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This results in an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and arousal. Additionally, Pentyldnm may also act as a mild inhibitor of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters.
Biochemische Und Physiologische Effekte
Pentyldnm has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which are characteristic of sympathetic nervous system activation. Additionally, Pentyldnm has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and attention. Other studies have suggested that Pentyldnm may have anti-inflammatory and antioxidant effects, although more research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pentyldnm as a research tool is its ability to selectively activate the sympathetic nervous system. This can be useful for studying the effects of sympathetic activation on various biological systems. Additionally, Pentyldnm is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of Pentyldnm is its potential for toxicity at high doses. Additionally, Pentyldnm may have off-target effects on other biological systems, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on Pentyldnm. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. For example, Pentyldnm may be useful for treating attention deficit hyperactivity disorder (ADHD) or depression. Additionally, Pentyldnm may be useful for studying the effects of sympathetic activation on various physiological processes, such as immune function and metabolism. Finally, further research is needed to fully understand the biochemical and physiological effects of Pentyldnm, as well as its potential for toxicity and off-target effects.
Synthesemethoden
Pentyldnm can be synthesized using a straightforward process that involves the reaction of dimethylamine with pentyl chloride. The reaction takes place under anhydrous conditions and requires the use of a strong base such as sodium hydroxide. The resulting product is a clear liquid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Pentyldnm has been used in numerous scientific studies to investigate its effects on various biological systems. One of the most common applications of Pentyldnm is in the field of neuroscience, where it has been used to study the mechanisms of action of neurotransmitters such as dopamine and norepinephrine. Additionally, Pentyldnm has been used to investigate the effects of various drugs and chemicals on the central nervous system.
Eigenschaften
CAS-Nummer |
121133-60-6 |
|---|---|
Produktname |
Pentyldnm |
Molekularformel |
C11H23NO4 |
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9+,10-,11-/m1/s1 |
InChI-Schlüssel |
HCZQIIVHWYFIPW-LMLFDSFASA-N |
Isomerische SMILES |
CCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
Kanonische SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
Synonyme |
N-pentyl-1-deoxy-nojirimycin N-pentyl-1-deoxynojirimycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



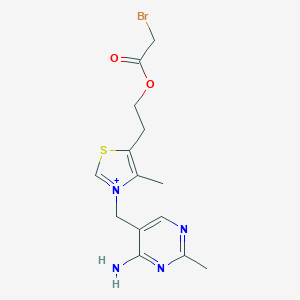
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
